molecular formula C9H18ClN B1445451 {Spiro[2.5]octan-6-yl}methanamine hydrochloride CAS No. 877125-95-6

{Spiro[2.5]octan-6-yl}methanamine hydrochloride

Cat. No.: B1445451
CAS No.: 877125-95-6
M. Wt: 175.7 g/mol
InChI Key: COQGAGRRZZQWTI-UHFFFAOYSA-N
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Description

{Spiro[2.5]octan-6-yl}methanamine hydrochloride is a chemical compound with the molecular formula C9H18ClN and a molecular weight of 175.69 g/mol . This compound features a spirocyclic structure, which is a unique arrangement where two rings share a single atom. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, enhancing its solubility in water.

Preparation Methods

The synthesis of {Spiro[2.5]octan-6-yl}methanamine hydrochloride typically involves the following steps:

Chemical Reactions Analysis

{Spiro[2.5]octan-6-yl}methanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the spirocyclic structure.

Scientific Research Applications

{Spiro[2.5]octan-6-yl}methanamine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of {Spiro[2.5]octan-6-yl}methanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

{Spiro[2.5]octan-6-yl}methanamine hydrochloride can be compared with other spirocyclic amines, such as:

    {Spiro[2.5]octan-5-yl}methanamine hydrochloride: Similar in structure but with a different position of the methanamine group.

    {Spiro[3.5]nonan-6-yl}methanamine hydrochloride: Features a larger spirocyclic ring, leading to different chemical and biological properties.

    {Spiro[2.4]heptan-6-yl}methanamine hydrochloride: A smaller spirocyclic ring, resulting in distinct reactivity and applications

These comparisons highlight the uniqueness of {Spiro[2

Biological Activity

{Spiro[2.5]octan-6-yl}methanamine hydrochloride is a unique spirocyclic compound that has garnered attention for its potential biological activities, including antimicrobial and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this compound, detailing its mechanisms of action, research findings, and comparisons with related compounds.

Chemical Structure and Properties

The structure of this compound features a spirocyclic arrangement that includes an amine group. This configuration is significant as it influences the compound's reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The mechanism involves:

  • Binding to Enzymes/Receptors : The compound can modulate the activity of specific enzymes or receptors, potentially leading to inhibition or activation of signaling pathways.
  • Influencing Cellular Signaling : By altering enzyme activity, it may affect cellular processes such as proliferation, apoptosis, and immune responses.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. Studies have shown effectiveness in inhibiting bacterial growth, making it a candidate for further exploration in antibiotic development.

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties. Investigations into its effects on cancer cell lines have indicated potential cytotoxic effects, warranting further research into its applicability in cancer therapy .

Research Findings

A selection of studies highlights the biological activity and potential applications of this compound:

StudyFocusFindings
Enzyme InteractionDemonstrated binding affinity to specific enzymes, leading to altered activity
Antimicrobial ActivityShowed significant inhibition of bacterial growth in vitro
CytotoxicityIndicated potential anticancer effects in various cell lines

Case Studies

  • Antimicrobial Activity : A study evaluated the efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) that suggests its potential as an antimicrobial agent.
  • Cytotoxic Effects : In a study involving human cancer cell lines, the compound exhibited dose-dependent cytotoxicity, indicating its potential for use in cancer treatment protocols.

Comparison with Similar Compounds

When compared to other spirocyclic compounds such as {Spiro[2.5]octan-5-yl}methanamine and {Spiro[3.5]nonan-6-yl}methanamine, this compound shows distinct biological profiles due to differences in their structural configurations.

CompoundStructural FeaturesBiological Activity
This compoundSpirocyclic with amine groupAntimicrobial, anticancer
{Spiro[2.5]octan-5-yl}methanamineSimilar structure; different methanamine positionLimited studies available
{Spiro[3.5]nonan-6-yl}methanamineLarger spirocyclic ringDifferent reactivity and applications

Properties

IUPAC Name

spiro[2.5]octan-6-ylmethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N.ClH/c10-7-8-1-3-9(4-2-8)5-6-9;/h8H,1-7,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COQGAGRRZZQWTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1CN)CC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Compound 8-5 (2.85 g, 10.4 mmol) was dissolved in 30 mL of methanol, added 0.2 g of palladium on carbon and 1 mL of concentrated hydrochloric acid, and subjected to catalytic hydrogenation reaction overnight and filtered to remove insolubles, then concentrated to give Compound 8-6 (1.8 g, yield 98.5%).
Name
Compound 8-5
Quantity
2.85 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two
Quantity
0.2 g
Type
catalyst
Reaction Step Two
Yield
98.5%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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